[4Aph(CO-NH-OH)5]degarelix
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Overview
Description
[4Aph(CO-NH-OH)5]degarelix is a synthetic peptide derivative and a potent gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily used in the management of advanced prostate cancer by reducing the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which ultimately leads to testosterone suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4Aph(CO-NH-OH)5]degarelix involves the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route includes Nω-hydroxy- and Nω-methoxy-carbamoylation of Dab and Dap at position 3, and Nω-hydroxy-, Nω-methoxy-carbamoylation, and pegylation of 4Aph at positions 5 and 6 . The modulation of hydrophobicity is achieved using different acylating groups at the N-terminus .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods ensure the high purity and yield of the compound, which is essential for its therapeutic applications. The process includes solid-phase peptide synthesis (SPPS) and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[4Aph(CO-NH-OH)5]degarelix undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbamoyl groups.
Substitution: Substitution reactions are common, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various analogues of this compound with modified functional groups. These analogues are screened for their antagonistic activity against GnRH-induced responses .
Scientific Research Applications
[4Aph(CO-NH-OH)5]degarelix has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating reproductive functions and hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer by suppressing testosterone levels.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of [4Aph(CO-NH-OH)5]degarelix involves its binding to GnRH receptors in the anterior pituitary gland. This binding blocks the interaction with GnRH, leading to a decrease in the secretion of LH and FSH. The reduction in these hormones results in rapid androgen deprivation by decreasing testosterone production, which is crucial for treating advanced prostate cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4Aph(CO-NH-OH)5]degarelix include:
- [D-4Aph(CO-NH-(C2H4O)2-C2H5)6]degarelix
- [D-4Aph(CO-NH-OCH3)6]degarelix
- [D-4Aph(CO-NH-OH)6]degarelix
- [D-Dab(CO-NH-OCH3)3]degarelix
Uniqueness
What sets this compound apart from these similar compounds is its specific incorporation of hydroxy and methoxy groups at defined positions, which enhances its hydrophobicity and potency as a GnRH antagonist. This unique modification allows for a more effective and longer-lasting suppression of testosterone levels .
Properties
Molecular Formula |
C78H100ClN17O15 |
---|---|
Molecular Weight |
1551.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C78H100ClN17O15/c1-44(2)35-59(68(100)88-58(16-9-10-33-83-45(3)4)76(108)96-34-12-17-66(96)75(107)84-46(5)67(80)99)89-70(102)62(38-49-21-28-56(29-22-49)86-77(81)109)91-72(104)63(39-50-23-30-57(31-24-50)87-78(110)95-111)93-74(106)65(43-97)94-73(105)64(41-52-13-11-32-82-42-52)92-71(103)61(37-48-19-26-55(79)27-20-48)90-69(101)60(85-47(6)98)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,83,97,111H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,80,99)(H,84,107)(H,85,98)(H,88,100)(H,89,102)(H,90,101)(H,91,104)(H,92,103)(H,93,106)(H,94,105)(H3,81,86,109)(H2,87,95,110)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1 |
InChI Key |
WHBXYDIDMRDUDF-ZVSGBDDQSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NO)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NO)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
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